molecular formula C12H10F3N3O4S B2950509 N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421481-24-4

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2950509
CAS RN: 1421481-24-4
M. Wt: 349.28
InChI Key: NKHHAWRCIWEULZ-UHFFFAOYSA-N
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Description

“N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a sulfonamide group (-SO2NH2), which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the trifluoromethoxy group attached to the benzene ring, and the sulfonamide group. The presence of these functional groups would significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in its structure. For instance, the pyrimidine ring might undergo reactions similar to other aromatic compounds, like electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many drugs containing a sulfonamide group are used as antibiotics, as they inhibit the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions involving this compound could be vast, depending on its properties and potential applications. It could be explored for use in various fields, such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4S/c1-21-11-16-6-8(7-17-11)18-23(19,20)10-4-2-9(3-5-10)22-12(13,14)15/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHHAWRCIWEULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

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